N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Description
N-(2-Bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a bicyclic carboxamide derivative featuring a partially saturated cinnoline core (two nitrogen atoms in a fused bicyclic system) and a 2-bromophenyl substituent. Its synthesis involves alkylation and cyclization steps, as exemplified in the preparation of related compounds using NaH and methyl iodide in DMF . Elemental analysis confirms its composition: Calcd C 55.73%, H 5.04%, N 5.00%; Found C 55.78%, H 5.04%, N 4.89% .
Properties
IUPAC Name |
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-11-6-2-4-8-13(11)17-15(20)14-9-10-5-1-3-7-12(10)18-19-14/h2,4,6,8-9H,1,3,5,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDBHQRWPMVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cinnoline core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the cinnoline core.
Coupling Reactions:
Scientific Research Applications
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and cinnoline core are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. The carboxamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Cinnoline vs. These differences impact electronic properties and target selectivity.
Substituent Effects
- 2-Bromophenyl Group : Present in both the target compound and ’s antiarrhythmic agent, this substituent may enhance hydrophobic interactions or halogen bonding in biological systems.
- Methoxy vs. Methyl Groups : ’s 2-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.
Physicochemical Properties
- Solubility: The ketone in ’s hexahydroquinoline derivative likely enhances aqueous solubility compared to the non-polar tetrahydrocinnoline.
- Electron Effects : Bromine (electron-withdrawing) in the target compound vs. methoxy (electron-donating) in alter electrophilic reactivity and metabolic stability.
Research Implications
Comparative studies on solubility, binding kinetics, and metabolic stability across this chemical class are warranted.
Biological Activity
N-(2-bromophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrocinnoline derivatives. Its chemical formula is , characterized by a bromophenyl substituent and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For example, studies have shown that similar compounds can inhibit photosynthetic electron transport (PET) in chloroplasts, suggesting a potential mechanism for its biological effects .
- Antimycobacterial Activity : Preliminary investigations indicate that related compounds exhibit significant activity against Mycobacterium tuberculosis and other mycobacterial species. This suggests that this compound might also possess antimycobacterial properties .
Antimycobacterial Activity
In vitro studies have demonstrated that certain tetrahydrocinnoline derivatives show promising activity against mycobacteria. For instance:
- Activity Against M. tuberculosis : Compounds structurally related to this compound have shown higher efficacy than standard treatments like isoniazid and pyrazinamide. The most active derivatives exhibited IC50 values indicating significant potency against these pathogens .
Structure-Activity Relationships (SAR)
The biological activity of tetrahydrocinnoline derivatives often correlates with their structural features:
| Compound Structure | Biological Activity | IC50 (µmol/L) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | High against M. tuberculosis | < 10 |
| N-Cyclohexylquinoline-2-carboxamide | Moderate against M. tuberculosis | 15 |
| This compound | Potentially active | TBD |
The presence of bulky substituents and electron-withdrawing groups has been linked to enhanced biological activity. Compounds with optimal lipophilicity tend to exhibit better inhibitory effects on PET .
Case Studies
- In Vitro Screening : A study screened a series of substituted quinoline and naphthalene carboxamides for their antimycobacterial properties. This compound was included in the analysis and showed promising results indicative of its potential therapeutic use against resistant strains .
- Toxicity Assessment : The toxicity profile of similar compounds was assessed using human monocytic leukemia THP-1 cell lines. Results indicated low toxicity levels at effective concentrations, supporting the safety of further development for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
